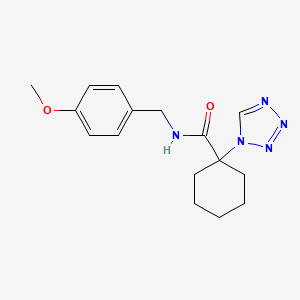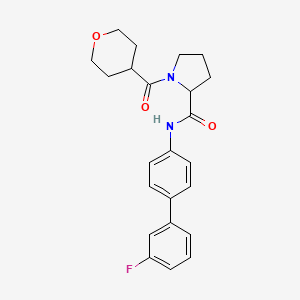
N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mechanism of Action
N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide works by inhibiting the activity of several proteins that are involved in cancer cell growth and survival. Specifically, this compound targets BTK, FLT3, and AKT, which are all important signaling proteins in cancer cells. By inhibiting these proteins, this compound can prevent cancer cells from growing and dividing, and can induce cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of BTK, FLT3, and AKT, this compound has also been shown to inhibit the activity of several other proteins that are involved in cancer cell growth and survival. This compound has also been shown to induce cancer cell death, and to enhance the activity of other cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in lab experiments is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for various types of cancer. However, one limitation of using this compound is that it is a small molecule inhibitor, which means that it may have limited efficacy in certain types of cancer. Additionally, more research is needed to determine the optimal dosage and treatment schedule for this compound in clinical settings.
Future Directions
There are several potential future directions for research on N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One possible direction is to investigate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another possible direction is to study the effects of this compound on other types of cancer, such as solid tumors. Additionally, more research is needed to determine the optimal dosage and treatment schedule for this compound in clinical settings.
Synthesis Methods
N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-methoxybenzylamine, which is then reacted with cyclohexanecarboxylic acid to form N-(4-methoxybenzyl)cyclohexanecarboxamide. This compound is then reacted with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product, this compound.
Scientific Research Applications
N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including BTK, FLT3, and AKT. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-7-5-13(6-8-14)11-17-15(22)16(9-3-2-4-10-16)21-12-18-19-20-21/h5-8,12H,2-4,9-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKQPUGQDPXHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2(CCCCC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6023706.png)
![1-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6023712.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6023713.png)
![N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6023721.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
![methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6023731.png)
![4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6023741.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6023748.png)

![N-(4-bromophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6023759.png)
![2-{5-[(4-ethyl-1-piperazinyl)carbonyl]-4,5-dihydro-3-isoxazolyl}phenol](/img/structure/B6023765.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B6023779.png)
![1-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)isoquinoline trifluoroacetate](/img/structure/B6023792.png)